molecular formula C8H5F4NO2 B1409210 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214362-15-8

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1409210
CAS No.: 1214362-15-8
M. Wt: 223.12 g/mol
InChI Key: PALCKFSBAHBWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a fluorine atom at position 5 of the pyridine ring, with an acetic acid (-CH₂COOH) substituent at position 2. This structure combines strong electron-withdrawing groups (fluorine and -CF₃) with a carboxylic acid side chain, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring for nucleophilic substitution. Key reactions include:

a. Amination
Reaction with ammonia or alkylamines under high-temperature pressurized conditions yields amino derivatives.

  • Example :
    Reaction with ammonia at 150°C for 10 hours produces 2-amino-6-(trifluoromethyl)pyridine (83% yield). Elemental analysis confirms C: 44.2%, H: 2.9%, F: 34.83%, N: 17.2% (theoretical: C: 44.4%, H: 3.1%, F: 35.1%, N: 17.3%).

b. Alkoxylation
Treatment with sodium alkoxides replaces the 2-chloro group with alkoxy moieties.

  • Example :
    Reaction with sodium methoxide in methanol at reflux yields 2-methoxy-6-(trifluoromethyl)pyridine (72% yield) .

Esterification and Amidation

The acetic acid side chain undergoes standard carboxylate reactions:

Reaction TypeReagents/ConditionsProductYield
Esterification Benzyl alcohol, DCC/DMAP, DMF, 25°C, 12hBenzyl ester89%
Amidation Thionyl chloride → methylamine, THF, 0°C → 25°CMethylamide78%

Halogenation and Halex Exchange

The 5-fluoro group participates in halogen exchange via Halex reactions:

  • Fluorine Introduction :
    Treatment of 5-chloro-6-(trifluoromethyl)pyridine-2-acetic acid with KF in sulfolane at 180°C for 4 hours yields the 5-fluoro derivative (58% yield) .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling:

a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids using Pd(PPh₃)₄ catalyst:

  • Example :
    Coupling with phenylboronic acid produces 5-fluoro-6-(trifluoromethyl)-2-(phenyl)pyridine-2-acetic acid (92% yield) .

b. Ullmann Coupling
Copper-mediated coupling with aryl iodides forms biaryl derivatives.

Hydrolysis and Decarboxylation

The acetic acid moiety undergoes hydrolysis under acidic/basic conditions:

ConditionProductNotes
6M HCl, 100°C, 3h5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid Quantitative yield
NaOH (aq), 80°C, 2hSame as above95% yield

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

  • Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives.

  • Intramolecular cyclization with PCl₅ yields fused tricyclic structures .

Solubility and Stability Data

PropertyValueConditionsSource
Solubility 23 mg/mL in DMSO25°C
Thermal Stability Decomposes at 215°CTGA analysis

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The trifluoromethyl group deactivates the ring, directing electrophiles to the 3- and 5-positions .

  • Nucleophilic Reactivity : Fluorine at C5 enhances leaving-group ability in SNAr reactions .

Scientific Research Applications

Synthesis of Agrochemicals

The trifluoromethylpyridine structural motif, including 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, is integral to the development of agrochemicals such as fungicides, herbicides, and insecticides. For instance:

  • Picoxystrobin : A fungicide introduced in 2004 that utilizes trifluoromethylpyridine derivatives in its structure to enhance efficacy against fungal pathogens.
  • Bicyclopyrone : A herbicide launched in 2015, which also incorporates this structural motif to improve selectivity and reduce environmental impact.
  • Sulfoxaflor : An insecticide introduced in 2013 that benefits from the unique properties imparted by trifluoromethylpyridines .

The ability to synthesize these compounds efficiently has led to their increased use in agricultural applications, showcasing the importance of this compound as a key intermediate.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential as muscarinic acetylcholine receptor (mAChR) modulators. The following points highlight its significance:

  • Muscarinic Receptor Modulation : Research has identified analogues of this compound that exhibit selective agonistic activity towards mAChR subtypes. For example, certain derivatives demonstrated potent positive allosteric modulation of the M3 mAChR, which is crucial for mediating various physiological responses .
  • Structure–Activity Relationship Studies : Comprehensive studies have been conducted to understand how modifications to the pyridine structure affect biological activity. These studies have revealed that substituents like fluorine can enhance receptor selectivity and potency while minimizing adverse effects .

Case Studies and Experimental Findings

Several case studies illustrate the practical applications of this compound:

Table 1: Summary of Case Studies

StudyApplicationFindings
Agrochemical SynthesisEfficient synthesis pathways for trifluoromethylpyridines leading to effective fungicides and herbicides.
Pharmacological ResearchDiscovery of M3 mAChR positive allosteric modulators with favorable pharmacokinetics and selectivity profiles.
Synthetic MethodologyDevelopment of chlorotrimethylsilane-promoted methods for creating functionalized pyridines with enhanced yields.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Pyridine Ring) Key Functional Groups Source
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid Not Provided C₈H₅F₄NO₂ 5-F, 6-CF₃, 2-CH₂COOH Acetic acid Target Compound
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid 1256802-73-9 C₇H₃F₄NO₂ 5-F, 6-CF₃, 2-COOH Carboxylic acid
3-Phenyl-5-(trifluoromethyl)pyridine-2-acetic acid 1214354-62-7 C₁₄H₁₀F₃NO₂ 5-CF₃, 2-CH₂COOH, 3-Ph Acetic acid, Phenyl
3-Phenyl-6-(trifluoromethyl)pyridine-2-acetic acid 1214346-65-2 C₁₄H₁₀F₃NO₂ 6-CF₃, 2-CH₂COOH, 3-Ph Acetic acid, Phenyl
5-(Trifluoromethyl)pyridine-2-acetic acid 785762-99-4 C₈H₆F₃NO₂ 5-CF₃, 2-CH₂COOH Acetic acid

Key Observations:

This enhances the acidity of the acetic acid group due to inductive effects.

Functional Group Variations :

  • The carboxylic acid (-COOH) derivative (CAS 1256802-73-9) lacks the methylene spacer (-CH₂-) present in acetic acid analogs. This reduces conformational flexibility and may impact solubility or metabolic stability.

Physicochemical Properties

  • Acidity: The electron-withdrawing effects of F and CF₃ in the target compound likely lower the pKa of its acetic acid group compared to non-fluorinated analogs, enhancing ionization in physiological environments.
  • Thermal Stability : For 5-(trifluoromethyl)pyridine-2-acetic acid (CAS 785762-99-4), a melting point of 275.1°C and boiling point of 120.2°C are reported . The addition of a 5-F substituent in the target compound may further elevate these values due to increased molecular symmetry and intermolecular forces.

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
  • Acetic Acid Moiety : This functional group may influence solubility and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it may bind to specific enzymes or receptors, modulating their activity.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that pyridine derivatives often exhibit antimicrobial properties. The trifluoromethyl group has been shown to enhance the antibacterial efficacy of related compounds against several bacterial strains .
  • Anti-inflammatory Effects :
    • Compounds containing similar functional groups have demonstrated anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
  • Antiviral Properties :
    • Research indicates that fluorinated compounds can exhibit antiviral activities, particularly against viruses such as H5N1 and SARS-CoV-2 . The specific activity of this compound in this context warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeEvidence SourceObservations
AntimicrobialMDPI Study Enhanced activity against Gram-positive bacteria.
Anti-inflammatoryACS Publications Significant reduction in inflammatory markers in vitro.
AntiviralResearchGate Inhibition of viral replication in cell cultures.

Notable Research Findings

  • A study published in MDPI explored various trifluoromethylated compounds, revealing that those with similar structures exhibited enhanced potency against specific bacterial strains .
  • Another investigation highlighted the role of fluorinated compounds in modulating immune responses, suggesting a potential application in treating autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. A validated approach includes:

  • Hydrolysis of esters : For example, ethyl esters of trifluoromethylpyridine derivatives can be hydrolyzed under acidic conditions (10 N HCl at 100°C for 3 hours) to yield carboxylic acids. Adjusting pH to 4–5 with NaOH ensures precipitation of the product, followed by extraction with ethyl acetate and purification via silica gel chromatography (cyclohexane-EtOAc eluent) .
  • Fluorination strategies : Fluorine introduction may use KF in DMSO with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine), requiring rigorous control of reaction time and temperature to avoid side products .
  • Acid chloride formation : Conversion of carboxylic acids to acid chlorides (e.g., using SOCl₂ at 80°C) enables further derivatization, such as amide coupling .

Key Optimization Parameters :

ParameterOptimal ConditionReference
Hydrolysis Temperature100°C
Fluorination SolventDMSO
Acid Chloride ReagentSOCl₂ (10 eq.)

Q. What analytical techniques are effective for characterizing this compound, and how should they be implemented?

Methodological Answer:

  • LCMS : Use electrospray ionization (ESI) in positive ion mode. For example, a molecular ion peak at m/z 366 [M+H]⁺ was observed for a related trifluoromethylpyridine ester .
  • HPLC : Employ a C18 column with a mobile phase of water/acetonitrile (0.1% TFA) for retention time consistency. A retention time of 1.26 minutes was reported under SMD-TFA05 conditions .
  • NMR : ¹⁹F NMR is critical for verifying trifluoromethyl and fluorine substituents. Compare chemical shifts to analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine (δ -60 to -70 ppm for CF₃) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Safety Precautions : Use PPE (gloves, goggles) due to risks associated with fluorinated compounds (e.g., irritation, toxicity). Refer to hazard codes R20/21/22 (harmful by inhalation, skin contact, ingestion) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and strong bases.

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine may yield undesired isomers. Strategies include:

  • Directing groups : Introduce temporary protecting groups (e.g., boronic acids) to steer fluorine addition to the 5-position .
  • Computational modeling : Use DFT calculations to predict reactive sites on the pyridine ring, optimizing precursor design .

Q. How can computational chemistry aid in predicting the spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : Simulate ¹H/¹⁹F NMR chemical shifts using software like Gaussian or ORCA. Compare results to experimental data from analogs (e.g., trifluoroacetic acid derivatives) .
  • IR Spectroscopy : Predict vibrational modes of the trifluoromethyl (-CF₃) and acetic acid (-CH₂COOH) groups to confirm functionalization .

Q. What strategies resolve mixtures of regioisomers or by-products during synthesis?

Methodological Answer:

  • Chromatography : Use preparative HPLC or flash chromatography (e.g., cyclohexane-EtOAc gradients) to separate isomers. A CombiFlash system achieved >95% purity for 5-fluoro-6-(trifluoromethyl)nicotinic acid .
  • Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc) to isolate the desired isomer. Monitor via TLC or inline UV detection .

Data Contradiction Analysis :
If conflicting LCMS or NMR data arise (e.g., unexpected m/z or shifts):

Verify synthesis intermediates (e.g., ester vs. acid forms) using hydrolysis controls .

Re-examine fluorination steps for incomplete substitution or side reactions .

Properties

IUPAC Name

2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCKFSBAHBWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid

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